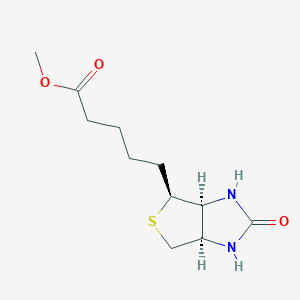

Biotin methyl ester

Vue d'ensemble

Description

Biotin, also known as vitamin B7, is a crucial nutrient that plays a significant role in various metabolic processes. The conversion of biotin into its ester forms, such as biotin methyl ester, has been a subject of interest in biochemical research. This compound is a derivative of biotin where the carboxylic acid group is modified to an ester using a methyl group .

Synthesis Analysis

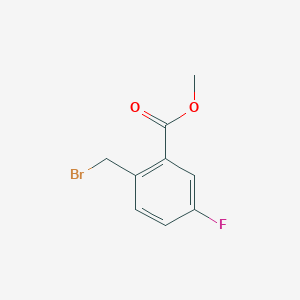

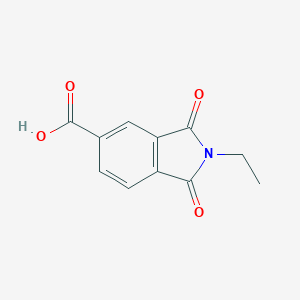

The synthesis of this compound has been achieved through an electrochemical reduction process. This process involves the reduction of biotin at a platinum electrode in aprotic solvents, which results in the formation of a carboxylate anion and dihydrogen. The carboxylate anion is then reacted with iodomethane to produce this compound with an excellent yield of 91% . Additionally, the synthesis of 6-fluorothis compound has been described, although the reactions with other compounds like tetramisole and benzylpenicillin methyl ester did not yield monofluorinated products .

Molecular Structure Analysis

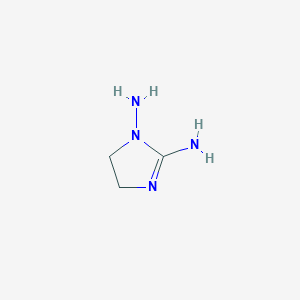

The molecular structure of this compound derivatives has been studied to understand their intermolecular interactions. For instance, N1'-methoxycarbonylthis compound, a model for N1'-carboxybiotin, exhibits a ureido carbonyl bond with more double bond character compared to free biotin. This change in electronic configuration is believed to facilitate the carboxylation and decarboxylation processes, acting as a mechanistic switch that modulates the nucleophilicity of N1' . The structure of (+)-biotin methyl ester has also been analyzed using NMR chemical shifts and GIAO calculations, revealing the presence of an extended conformation in the solid state and a dynamic equilibrium with an IMHB conformation in solution .

Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by its molecular structure. The polarization of the ureido carbonyl bond and the nucleophilicity of N1' are critical for the carboxylation and decarboxylation reactions. These reactions are essential for the biological function of biotin as a coenzyme in carboxylase enzymes . The reactivity of biotin esters has also been explored in the context of regioselective chlorination, which is a key step in the synthesis of biotin derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are closely related to its structure and reactivity. The electrochemical study of biotin and its conversion into this compound provides insights into the redox behavior of this compound. The reversible reduction of biotin in cyclic voltammetry and the irreversible conversion in controlled potential electrolysis indicate the stability of the ester form under different conditions . The NMR study of (+)-biotin methyl ester further contributes to the understanding of its conformational behavior in different environments .

Applications De Recherche Scientifique

Production microbienne de la biotine

Ester méthylique de la biotine : est utilisé dans la production microbienne de la biotine, qui est une alternative plus durable à la synthèse chimique. Il sert de précurseur dans la voie de biosynthèse, augmentant le rendement de production de la biotine dans les usines cellulaires microbiennes .

Applications dans l'industrie alimentaire

Dans l'industrie alimentaire, l'ester méthylique de la biotine joue un rôle dans la synthèse d'additifs alimentaires enrichis en biotine. Il est impliqué dans la voie de synthèse des acides gras, contribuant à la production de composés essentiels à la nutrition humaine .

Recherche biomédicale

L'ester méthylique de la biotine : est utilisé en recherche biomédicale pour le développement de mutants résistants aux analogues de la biotine. Cela a des implications pour la production de biotine de manière plus rentable, ce qui peut être bénéfique pour les applications thérapeutiques .

Cosmétiques et soins personnels

En cosmétique, l'ester méthylique de la biotine est un ingrédient clé en raison de ses propriétés hydratantes et lissantes. Il est utilisé dans les formulations pour améliorer les produits capillaires et cutanés, améliorant la texture et fournissant des nutriments essentiels .

Applications diagnostiques

L'ester méthylique de la biotine : est important en diagnostic pour le développement de nanofilms polymères sélectifs. Ces films sont utilisés pour sonder les substances biotinylées, ce qui est crucial dans divers tests diagnostiques et recherches médicales .

Processus de fermentation

En fermentation, l'ester méthylique de la biotine est utilisé pour cribler les mutants résistants aux analogues de la biotine. Cela améliore les processus de fermentation en améliorant la production microbienne de la biotine, ce qui est essentiel pour diverses applications industrielles .

Aliments pour animaux

L'ester méthylique de la biotine : est un composant important des aliments pour animaux, où il contribue à la valeur nutritionnelle et à la santé générale du bétail. Son rôle dans les formulations d'aliments pour animaux garantit le bien-être et la croissance des animaux .

Mécanisme D'action

Target of Action

Biotin methyl ester, a derivative of biotin, primarily targets biotin-dependent carboxylases . These enzymes include acetyl-CoA carboxylase (ACC), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC), and urea carboxylase (UC) . These enzymes are crucial for maintaining natural human growth, development, and regular physiological functions .

Mode of Action

This compound interacts with its targets by serving as a coenzyme in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . The BC and BCCP domains of different biotin-dependent carboxylases share the same function, while their CT domains exhibit specificity for different substrates .

Biochemical Pathways

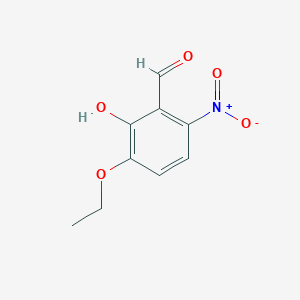

The biochemical pathway of this compound involves the transfer of a methyl group from the coenzyme S-adenosyl methionine (SAM) to malonyl-ACP, resulting in the formation of malonyl-ACP methyl ester . This intermediate subsequently integrates into the fatty acid synthesis pathway and the carbon chain is elongated to form pimeloyl-ACP methyl ester .

Pharmacokinetics

It’s known that most microorganisms and plants can synthesize biotin, while humans and mammals must obtain it through food, intestinal microbiota, and products from chemical synthesis .

Result of Action

The result of the action of this compound is the production of pimeloyl-ACP, a substrate for BioF in the third stage of biotin biosynthesis . This plays a crucial role in various physiological functions including maintaining human metabolism, cytothesis and neurological health, as well as relieving muscle pain and preventing hair loss .

Action Environment

The action environment of this compound is influenced by various factors. The burgeoning field of synthetic biology now allows for the creation of microbial cell factories producing bio-based products, offering a cost-effective alternative to chemical synthesis for biotin production . The efficiency of biotin production can be enhanced through both traditional chemical mutagenesis and advanced metabolic engineering .

Safety and Hazards

Orientations Futures

There is unexplained diversity and species specificity in the enzymes that remove the methyl group of pimeloyl-ACP methyl ester. A new finding in the ring assembly steps, BioU, plus the BioB homologs that comprise a two-component lipoyl synthase, has been discovered . This suggests that there are still many unknowns in the field of biotin synthesis and more research is needed to fully understand these processes.

Propriétés

IUPAC Name |

methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)/t7-,8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEWJAXNLVWPSC-NRPADANISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976003 | |

| Record name | Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

608-16-2, 60562-11-0 | |

| Record name | Biotin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3S7E3P0H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)